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Key Factors Influencing Enalapril Pharmacokinetic
Variability

The table below summarizes the primary sources of interindividual variability in enalapril and enalaprilat

pharmacokinetics, which should be considered during experimental design and data interpretation.

- Population / Key Findings & Clinical
Variability Factor  Affected PK Parameters
Context Relevance
Age & Ontogeny Weight-adjusted ACEi-naive Apparent clearance of
[1] apparent clearance children with enalaprilat increases with age,
(CL/F) of enalaprilat heart failure likely due to maturation of
(median age 0.3 metabolic and renal functions
years) [1].
Renal Function Weight-adjusted ACEi-naive Clearance decreases with
[1] apparent clearance children with increasing serum creatinine.
(CL/F) of enalaprilat heart failure Dosing must be adjusted for

renal impairment [1].
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Variability Factor

Heart Failure
Severity [1]

Genetic
Polymorphisms
(CES1) [2]

Dosage Form [3]

4]

Disease State [5]

Affected PK Parameters

Weight-adjusted

apparent volume of
distribution (Vd/F) of

enalaprilat

Activation of enalapril to

enalaprilat

Absorption lag time (tlag),
Mean Transit Time (MTT)

Pharmacodynamics (PD)

Population /
Context

ACEi-naive
children with
heart failure
(Ross score)

Healthy adults
(CES1 G143E
variant)

Healthy adults
(ODMT vs.
reference tablet)

Children with
heart failure vs.
Healthy adults

Detailed Experimental Protocols

Key Findings & Clinical
Relevance

Higher Ross score (worse heart
failure) is associated with a
decreased volume of
distribution, relevant for the first
dose [1].

The CES1 loss-of-function
G143E variant (rs71647871)
significantly impairs the
conversion of enalapril to its
active metabolite, reducing
efficacy [2].

Orodispersible minitablets
(ODMTSs) have a significantly
shorter absorption lag time,
leading to earlier appearance of
enalapril in serum (~4-5 minutes
faster) [3] [4].

Children with heart failure
showed a higher baseline Ang
[I/Ang | ratio and were more
sensitive to enalaprilat (lower
IC50) compared to healthy
adults [5].

Here are the methodologies for key experiments cited in the troubleshooting guide.

Population Pharmacokinetic (PopPK) Modeling
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This protocol is based on the analysis of enalapril and enalaprilat in ACEi-naive children from the LENA

studies [1].

o Software & Algorithm: Utilize nonlinear mixed-effects modeling software (e.g., NONMEM).
Parameter estimation can be performed using the First-Order Conditional Estimation method with
interaction (FOCE-I) [4].

e Structural Model: A combined model is typically selected.

o A one-compartment model for the prodrug enalapril, with first-order absorption and elimination.
o A one-compartment model for the active metabolite enalaprilat.

Incorporate an absorption lag time for enalapril.

Use transit compartments (e.g., via Erlang distribution) to model the delayed formation of

enalaprilat [4].

e Covariate Model:

[¢]

[e]

o Implement allometric scaling using body weight to account for size differences in disposition
parameters (clearance and volume of distribution) [1] [4].

o Perform stepwise covariate modeling to test the influence of age, serum creatinine, and Ross
score on model parameters [1].

¢ Model Validation:

o Bootstrap Analysis: Perform a nonparametric bootstrap to assess the robustness and
precision of the final model parameter estimates [1] [4].

o Visual Predictive Check (VPC): Graphically compare simulated data from the final model with
the original observed data to evaluate its predictive performance [4].

Pharmacodynamic (PD) Analysis using the Ang Il/Ang | Ratio

This protocol describes how to use the Angiotensin II/Angiotensin I (Ang II/Ang I) ratio as a PD marker for
ACE inhibition [5].

e PD Endpoint: The Ang II/Ang | ratio serves as a surrogate for in vivo ACE activity.
¢ Bioanalysis:

o Sample Type: Plasma or serum samples.

o Methodology: Ang | and Ang Il levels are typically measured using validated
radioimmunoassays (RIA) [5] [6]. Plasma Renin Activity (PRA) can also be measured via a
chemiluminescent immunoassay [6].

¢ PD Modeling:

o Model Structure: Use an indirect response model where enalaprilat inhibits the production
of Ang Il from Ang |.

o Inhibition Model: Fit the relationship between enalaprilat concentrations and the Ang IlI/Ang |
ratio using a maximum effect (E,,55x) model.
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= For healthy adults, a model with a sigmoidicity factor (Hill equation) may be

appropriate.
= For children with heart failure, a simpler E,5, model without sigmoidicity may be

sufficient [5].
o Key Parameters: The model will estimate the half-maximal inhibitory concentration (IC5g) and the

baseline Ang Il/Ang I ratio.

Experimental Workflow & Pharmacodynamic Pathway

The following diagrams illustrate the logical workflow for a PopPK/PD study and the pharmacodynamic

pathway of enalapril.
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Key Troubleshooting Insights for Researchers

¢ Unexpectedly Low Enalaprilat Exposure: If you observe low levels of the active metabolite,
investigate CES1 genetic variants (particularly the G143E polymorphism) in your study population,
as this is a key source of variability in prodrug activation [2].

e High Variability in Pediatric PK Data: When modeling data from children, ensure you account for
body size using allometric scaling and test age and renal function as covariates on clearance, as
these are critical factors in this population [1].

e Choosing a PD Endpoint in Heart Failure: For studying ACE inhibition in heart failure, the Ang
IllAng I ratio is a more direct and reliable PD marker than blood pressure, which may not change
significantly in this patient group [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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